N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Biological Activities
Compounds structurally related to N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide have been synthesized and evaluated for various biological activities. For instance, a study on the design, synthesis, and biological evaluation of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory activities, suggesting potential antioxidant applications (Nayak et al., 2014).
Antimicrobial Activity
Research on pyrazoline and pyrazole derivatives, including those structurally similar to the compound , has shown antimicrobial properties. A study on the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives highlighted their effectiveness against various bacterial and fungal strains, indicating the compound's potential utility in developing new antimicrobial agents (Hassan, 2013).
Coordination Complexes and Antioxidant Activity
Investigations into pyrazole-acetamide derivatives and their coordination complexes have revealed significant antioxidant activity. A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed these complexes exhibit substantial antioxidant effects, suggesting the compound's relevance in research focused on oxidative stress and related diseases (Chkirate et al., 2019).
Heterocyclic Chemistry and Synthetic Applications
The synthesis and evaluation of heterocyclic compounds, including triazolo[4,3-a]pyrazines and related structures, have been extensively researched for various applications, including as potential anti-inflammatory, antimicrobial, and anticancer agents. These studies underscore the versatility and potential of compounds similar to this compound in scientific research, particularly in the development of new therapeutic agents and materials (Various Authors, Various Years).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-13-4-3-8-25(11-13)18-19-24-27(20(29)26(19)9-7-22-18)12-17(28)23-16-10-15(21)6-5-14(16)2/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXIDZZHJFRTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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